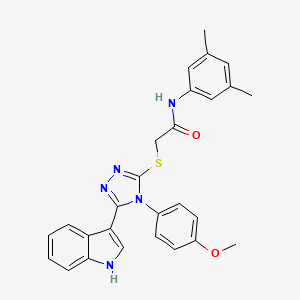
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H25N5O2S and its molecular weight is 483.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide (CAS Number: 852145-43-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a unique structure that includes an indole group, a triazole moiety, and a thioether linkage. This structural diversity is critical for its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C27H25N5O4S |
| Molecular Weight | 461.6 g/mol |
| IUPAC Name | This compound |
| CAS Number | 852145-43-8 |
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit various enzymes involved in cancer cell proliferation and survival, including histone deacetylases (HDACs) and thymidylate synthase .
- Modulation of Signaling Pathways : By binding to receptors or enzymes, the compound can alter signaling pathways that control cell growth and apoptosis .
- Antioxidant Activity : The presence of the indole and triazole rings contributes to its potential as an antioxidant, which can protect cells from oxidative stress .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound across various cancer cell lines:
- Cell Line Studies : In vitro assays revealed that the compound exhibits significant cytotoxicity against several cancer cell lines, including colon carcinoma (HCT116) and breast cancer (T47D). For instance, IC50 values were reported at 6.2 µM for HCT116 and 27.3 µM for T47D cells .
Case Studies
- Study on Colon Cancer : A study evaluated the effects of the compound on HCT116 cells, showing that it induces apoptosis through caspase activation and alters cell cycle progression .
- Breast Cancer Research : In another study focused on T47D cells, the compound was found to inhibit cell migration and invasion, indicating its potential role in preventing metastasis .
Comparative Analysis with Other Triazole Derivatives
The biological activity of this compound can be compared with other triazole derivatives known for their anticancer properties:
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 6.2 (HCT116) | HDAC inhibition |
| 5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole | 10.0 | Thymidylate synthase inhibition |
| Other triazole derivatives | Varies | Various targets |
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2S/c1-17-12-18(2)14-19(13-17)29-25(33)16-35-27-31-30-26(23-15-28-24-7-5-4-6-22(23)24)32(27)20-8-10-21(34-3)11-9-20/h4-15,28H,16H2,1-3H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYCHUYCWACIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














